molecular formula C26H24FN3O2 B2543726 1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 883650-71-3

1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2543726
M. Wt: 429.495
InChI Key: BODLJCWYIGGXEO-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzimidazole and fluorophenyl groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives was achieved through a catalyst-free aza-Diels-Alder reaction, indicating that similar catalyst-free methods might be applicable for the synthesis of the compound of interest . Additionally, the synthesis of related compounds such as 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone involved alkylation and condensation reactions, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been characterized using various spectroscopic techniques. For example, the molecular structure and vibrational frequencies of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using FT-IR and molecular docking studies, which could be analogous to the structure determination of the compound . The crystal structure of related compounds has also been determined, providing insights into the possible conformation and geometry of the target molecule .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various transformations. For instance, the study of chemical transformations of benzimidazole derivatives revealed the possibility of synthesizing a wide range of substituted benzimidazoles with different functional groups . This suggests that the compound of interest may also undergo various chemical reactions, leading to a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, providing a basis for understanding the properties of the compound . For example, the presence of a fluoro group in certain positions has been shown to influence the insecticidal activities of tetrahydroimidazo[1,2-a]pyridine derivatives . The introduction of electron-donating or withdrawing groups can significantly affect the anticancer activity of thiazolopyrimidine derivatives . These findings suggest that the physical and chemical properties of "1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one" could be modulated by the nature and position of its substituents, potentially impacting its biological efficacy.

Scientific Research Applications

Optimization of PARP Inhibitors

A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, including compounds with structures related to the specified chemical, have shown excellent PARP enzyme potency and nanomolar cellular potency. These efforts led to the identification of compounds with high potency against the PARP-1 enzyme, oral bioavailability, the ability to cross the blood-brain barrier, distribute into tumor tissue, and demonstrate in vivo efficacy in cancer models (Penning et al., 2010).

Study of Peripheral Benzodiazepine Receptor

Fluoroethoxy and fluoropropoxy substituted compounds related to the target molecule have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Fluorescent Property Research

Research on imidazo[1,2-a]pyridines and pyrimidines, which are related to the specified chemical structure, has explored their application as organic fluorophores for biomarkers and photochemical sensors, showing that these compounds can act as fluorescence enhancers (Velázquez-Olvera et al., 2012).

Fluorescent Probe for Thiophenols

A study on reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols used structures incorporating elements of the target molecule, demonstrating the application in environmental and biological sciences through intramolecular charge transfer pathways (Wang et al., 2012).

Inhibitor of Met Kinase Superfamily

Compounds structurally related to the target chemical have been identified as potent and selective inhibitors of the Met kinase superfamily, showing significant tumor stasis in cancer models and highlighting potential therapeutic applications (Schroeder et al., 2009).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c27-20-11-13-21(14-12-20)30-18-19(17-25(30)31)26-28-23-9-4-5-10-24(23)29(26)15-6-16-32-22-7-2-1-3-8-22/h1-5,7-14,19H,6,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODLJCWYIGGXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

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